
methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride (MPMPC) is an organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and is commonly used in the synthesis of other compounds. MPMPC has a wide range of applications in the fields of biochemistry and physiology due to its unique properties.
科学的研究の応用
Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride has been used in a variety of scientific research applications. It has been used in the study of enzyme kinetics, as well as in the study of drug metabolism. Additionally, it has been used in the study of protein-protein interactions, as well as in the study of the structure of proteins. Furthermore, methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride has been used in the study of the effects of drugs on the central nervous system, as well as in the study of drug-receptor interactions.
作用機序
Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride acts as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that is responsible for the production of prostaglandins, which are important mediators of inflammation. By inhibiting the activity of COX, methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride is able to reduce the production of prostaglandins, which in turn reduces inflammation.
Biochemical and Physiological Effects
methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, as well as to inhibit the production of prostaglandins. Additionally, it has been shown to reduce the activity of the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. Furthermore, methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride has been shown to increase the production of nitric oxide, which can lead to increased blood flow and improved vascular health.
実験室実験の利点と制限
Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride is that it is relatively easy to synthesize. Additionally, it is relatively stable and non-toxic, making it safe to use in laboratory experiments. However, it is not very soluble in water, making it difficult to use in aqueous solutions. Furthermore, it is not very soluble in organic solvents, making it difficult to use in organic reactions.
将来の方向性
Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride has a number of potential future applications in the fields of biochemistry and physiology. One potential application is in the development of new anti-inflammatory drugs. Additionally, methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride could be used to develop new drugs that target specific enzymes, such as COX or acetylcholinesterase. Furthermore, methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride could be used to develop new drugs that target specific proteins, such as receptors or ion channels. Finally, methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride could be used to develop new drugs that target specific pathways, such as the nitric oxide pathway.
合成法
Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride is synthesized by a process known as “Friedel-Crafts acylation”. This process involves the reaction of an acyl chloride with an aromatic ring. In the case of methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride, the acyl chloride is 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid chloride, and the aromatic ring is aniline. The reaction of these two compounds results in the formation of the desired product, methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride.
特性
IUPAC Name |
methyl 5-(aminomethyl)-1-methylpyrazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-10-6(3-8)5(4-9-10)7(11)12-2;/h4H,3,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZMCXJJKCKFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)OC)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





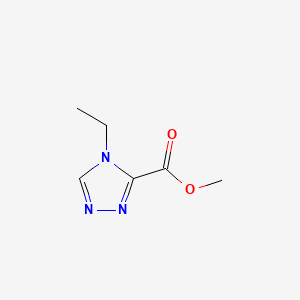

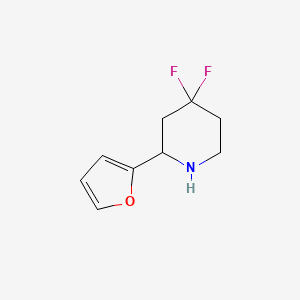
amine](/img/structure/B6610979.png)
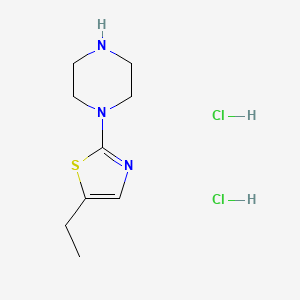
![methyl[1-(5-methyl-1,2-oxazol-3-yl)ethyl]amine hydrochloride](/img/structure/B6610994.png)
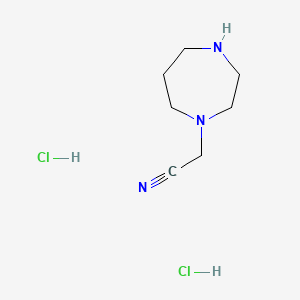
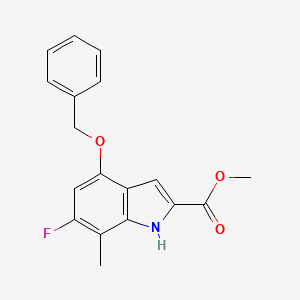
![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal](/img/structure/B6611043.png)
![2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6611047.png)